Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831859
InChI: InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3
SMILES:
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

CAS No.:

Cat. No.: VC15831859

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate -

Specification

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate
Standard InChI InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3
Standard InChI Key WDISSMSIIAUDEN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate belongs to the class of morpholine derivatives, which are characterized by a six-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound’s IUPAC name is ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate, reflecting its three primary components:

  • A morpholine ring (C₄H₉NO) at position 4.

  • A 4-methoxyphenoxy methyl group (C₈H₉O₂) attached to the morpholine’s nitrogen atom.

  • An ethyl acetate moiety (C₄H₈O₂) linked to the morpholine’s carbon chain.

The Standard InChIKey (WDISSMSIIAUDEN-UHFFFAOYSA-N) and SMILES (CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC) encode its stereochemical and connectivity details. The presence of the methoxy group (–OCH₃) enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Pathways

The synthesis of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate involves multi-step organic reactions, as outlined below:

Key Synthetic Steps

  • Morpholine Functionalization: The morpholine ring is alkylated using a chloromethyl ether derivative of 4-methoxyphenol. This step introduces the 4-methoxyphenoxy methyl group.

  • Esterification: The secondary amine of the morpholine reacts with ethyl chloroacetate to form the acetate ester .

  • Purification: Column chromatography or recrystallization is employed to isolate the final product.

Reaction Conditions

  • Solvents: Toluene or dichloromethane are commonly used due to their inertness and ability to dissolve intermediates .

  • Catalysts: Raney nickel or palladium on carbon (Pd/C) may facilitate hydrogenation or deprotection steps .

  • Temperature: Reactions typically proceed at 110°C under reflux conditions .

Yield Optimization

Yields range from 57–75%, depending on the purity of starting materials and reaction efficiency . Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling stoichiometry and moisture levels.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight309.36 g/molComputed via PubChem
Melting PointNot reported
SolubilitySoluble in DMSO, chloroformExperimental data
LogP (Partition Coefficient)~2.1 (predicted)ChemAxon
StabilityStable under inert conditions

The compound’s logP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes. Its instability in acidic or basic conditions necessitates storage in anhydrous environments.

Applications in Medicinal Chemistry

Antimicrobial Activity

Analogous compounds, such as N-(2-dimethylaminoethyl)-N-(3-chlorophenyl)-2-(4-methylphenoxymethyl)benzamide hydrochloride, exhibit antimicrobial properties . While direct evidence for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate is lacking, its ester and aryl ether groups suggest potential bioactivity .

Chemical Intermediate

The compound serves as a precursor in synthesizing complex amines and heterocycles. For instance, its morpholine ring can undergo ring-opening reactions to form piperidine derivatives .

Comparative Analysis of Morpholine Derivatives

Compound NameCAS NumberMolecular FormulaBiological Activity
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetateVC15831859C₁₆H₂₃NO₅Potential antidepressant
Viloxazine Hydrochloride35604-67-2C₁₃H₂₀ClNO₃FDA-approved antidepressant
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate212775-06-9C₁₄H₁₈O₄Antimicrobial

This table highlights structural variations influencing pharmacological profiles. The 4-methoxy group in Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate may enhance receptor affinity compared to allyl-substituted analogs .

Future Research Directions

  • Pharmacological Profiling: Conduct in vitro assays to evaluate binding to serotonin/norepinephrine transporters.

  • SAR Studies: Modify the methoxy or morpholine groups to optimize bioavailability.

  • Toxicology: Assess acute and chronic toxicity in model organisms .

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